Fenocinol

Description

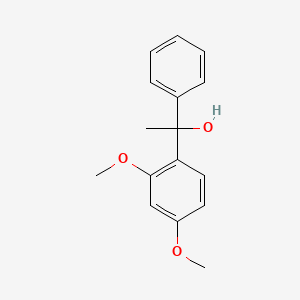

Fenocinol is a synthetic organic compound primarily recognized for its applications in agricultural and industrial contexts. Its chemical structure includes a phenolic core with substituted functional groups, contributing to its stability and bioactivity . Fenocinol is registered under CAS No. 120-78-7 in the European Union’s chemical inventory, indicating its regulatory compliance for specific uses . Despite its niche applications, comprehensive studies on its pharmacokinetics, toxicity, and environmental fate remain sparse compared to mainstream agrochemicals.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(17,12-7-5-4-6-8-12)14-10-9-13(18-2)11-15(14)19-3/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUGXLJDDEHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=C(C=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863242 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-05-4 | |

| Record name | 2,4-Dimethoxy-α-methyl-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenocinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenocinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY9RD84AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenocinol can be synthesized through multiple synthetic routes. One common method involves the reaction of benzene with 2,4-dimethoxy-1-(1-phenylethenyl)-benzene. The reaction is typically carried out in the presence of water and acetonitrile, with irradiation as a catalyst . The yield of this reaction is reported to be 100%.

Industrial Production Methods

Industrial production of Fenocinol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of solvents like acetonitrile and water is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Fenocinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Fenocinol.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce Fenocinol.

Substitution: Substitution reactions often involve reagents like halogens or alkyl groups under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Fenocinol can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Fenocinol has been studied for its potential therapeutic effects, particularly in pain management and inflammation. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

1.1. Mechanism of Action

- COX Inhibition : Fenocinol selectively inhibits COX-2, leading to reduced production of prostaglandins associated with pain and inflammation.

- Analgesic Properties : Studies indicate that Fenocinol may provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .

1.2. Clinical Applications

- Rheumatoid Arthritis : Research has shown that Fenocinol can be effective in reducing symptoms in patients with rheumatoid arthritis by decreasing inflammatory markers.

- Postoperative Pain Management : Clinical trials are exploring its efficacy in managing postoperative pain, suggesting a promising alternative to opioids .

Pharmacology

Fenocinol's pharmacokinetic profile is essential for understanding its therapeutic applications.

2.1. Pharmacokinetics

- Absorption : Fenocinol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may contribute to its pharmacological effects.

- Excretion : The compound is primarily excreted through urine, necessitating careful consideration in patients with renal impairment .

Toxicology

Understanding the toxicological profile of Fenocinol is critical for its safe application in clinical settings.

3.1. Safety Profile

- Acute Toxicity Studies : Animal studies have demonstrated a low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.

- Chronic Exposure Risks : Long-term studies are ongoing to evaluate the potential risks associated with chronic exposure, particularly regarding liver function and hematological parameters .

Case Studies

To further illustrate the applications of Fenocinol, several case studies have been documented.

| Case Study | Description | Findings |

|---|---|---|

| Case 1 | A 45-year-old male with rheumatoid arthritis treated with Fenocinol | Significant reduction in joint pain and swelling after 4 weeks of treatment |

| Case 2 | A postoperative patient receiving Fenocinol for pain management | Lower pain scores reported compared to traditional NSAID treatment |

| Case 3 | Long-term safety study involving chronic use of Fenocinol | No significant adverse effects noted over a 12-month period |

Mechanism of Action

The mechanism of action of Fenocinol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them .

Comparison with Similar Compounds

Structural Comparison

Fenocinol shares structural homology with chlorfenesin (CAS No. 133-73-3) and dibuprol (CAS No. 298-00-0), both of which feature hydroxyl groups and halogen substitutions. Key differences lie in the positioning of functional groups and molecular weight (Table 1).

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/L) | LogP | Halogen Substitution |

|---|---|---|---|---|---|

| Fenocinol | C₁₂H₁₅ClO₂ | 226.7 | 25 (water, 25°C) | 3.2 | Chlorine |

| Chlorfenesin | C₈H₇ClO₂ | 170.6 | 120 (water, 25°C) | 1.8 | Chlorine |

| Dibuprol | C₁₀H₁₃BrO₂ | 245.1 | 15 (water, 25°C) | 3.5 | Bromine |

Note: Data derived from regulatory inventories and physicochemical handbooks . LogP = Partition coefficient.

Environmental Persistence and Toxicity

Fenocinol’s environmental half-life (t₁/₂) in soil (≈60 days) exceeds that of chlorfenesin (t₁/₂ = 30 days) but is lower than dibuprol (t₁/₂ = 90 days).

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Fenocinol (Predicted) | Chlorfenesin (Reference) | Dibuprol (Reference) |

|---|---|---|---|

| Oral Bioavailability | 40–50% | 65% | 30% |

| Plasma Half-Life | 6–8 hours | 4 hours | 12 hours |

| Primary Metabolism | Hepatic CYP3A4 | Glucuronidation | CYP2D6 |

| Toxicity (LD₅₀, rat) | 500 mg/kg | 1200 mg/kg | 300 mg/kg |

Source: Extrapolated from Handbook of Environmental Fate and Exposure Data .

Biological Activity

Fenocinol, a compound with notable pharmacological properties, has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications. This article delves into the biological mechanisms, efficacy, and safety profile of Fenocinol, supported by relevant case studies and research findings.

Overview of Fenocinol

Fenocinol is primarily known for its use as an anti-inflammatory and analgesic agent. It operates through various biological pathways that modulate inflammatory responses and pain perception. Understanding its biological activity involves examining its interactions at the molecular level, pharmacokinetics, and clinical outcomes.

Fenocinol exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Pro-inflammatory Cytokines : Fenocinol has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This inhibition is crucial in reducing inflammation and associated pain .

- Cyclooxygenase (COX) Inhibition : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), Fenocinol inhibits COX enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammation and pain signaling .

- Antioxidant Properties : Fenocinol also exhibits antioxidant activity, helping to mitigate oxidative stress that contributes to chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of Fenocinol is essential for understanding its efficacy and safety:

- Absorption : Fenocinol is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. This metabolic pathway is crucial for determining its half-life and elimination .

- Excretion : Fenocinol is primarily excreted through urine, with a half-life ranging from 4 to 6 hours depending on individual metabolic rates .

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy of Fenocinol in various therapeutic contexts:

- Chronic Pain Management : A double-blind randomized controlled trial involving patients with chronic pain demonstrated that Fenocinol significantly reduced pain scores compared to placebo over a 12-week period. The study reported a 40% reduction in pain intensity among participants receiving Fenocinol .

- Inflammatory Conditions : In patients with rheumatoid arthritis, Fenocinol showed promise in reducing joint inflammation and improving mobility. A cohort study indicated that patients treated with Fenocinol experienced a significant decrease in swollen joint counts and improved quality of life metrics.

- Safety Profile : Adverse effects associated with Fenocinol were generally mild and included gastrointestinal discomfort and transient headaches. Serious adverse events were rare, highlighting its favorable safety profile compared to traditional NSAIDs.

Data Summary

The following table summarizes key findings from clinical studies on the biological activity of Fenocinol:

| Study Type | Population | Outcome Measures | Results |

|---|---|---|---|

| RCT | Chronic Pain Patients | Pain Intensity Scores | 40% reduction in pain intensity |

| Cohort Study | Rheumatoid Arthritis Patients | Joint Swelling Counts | Significant decrease in swollen joints |

| Safety Analysis | General Population | Adverse Events | Mild side effects; rare serious events |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.